(+-)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride
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Overview
Description
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride typically involves the protection of functional groups and subsequent reactions to form the desired product. One common method includes the use of p-methoxybenzyl (PMB) as a protective group, which can be introduced through the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes substitution with an activated agent like PMB-Cl . The reaction conditions often include sodium hydride in solvents such as THF or DMSO.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the PMB group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, cerium (IV) ammonium nitrate (CAN)
Reducing Agents: LiAlH4, hydrogen gas with nickel catalyst
Substitution Conditions: Acidic or basic environments, depending on the desired reaction pathway
Major Products Formed
The major products formed from these reactions include deprotected amines, p-methoxybenzaldehyde, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The PMB group can stabilize intermediates through electron-donating effects, influencing the reactivity and selectivity of subsequent reactions . This stabilization is crucial in complex organic synthesis, where precise control over reaction pathways is required.
Comparison with Similar Compounds
Similar Compounds
p-Methoxybenzyl (PMB) Ether: Similar protective group used in organic synthesis, removed by acid, hydrogenolysis, or oxidation.
Dimethoxybenzyl (DMB) Groups: These groups can be deprotected under milder conditions than PMB, offering alternative protective strategies.
Uniqueness
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is unique due to its specific structural features and the presence of the PMB group, which provides distinct reactivity and stability advantages in synthetic applications. Its ability to undergo selective deprotection and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
24652-91-3 |
---|---|
Molecular Formula |
C18H28ClNO |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-17(2)14-9-10-18(17,3)16(11-14)19-12-13-5-7-15(20-4)8-6-13;/h5-8,14,16,19H,9-12H2,1-4H3;1H |
InChI Key |
HJDMTYZZZKYMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)OC)C)C.[Cl-] |
Origin of Product |
United States |
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